5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method includes the reaction of 4-(methylsulfonyl)benzohydrazide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-methylisoxazole-3-carboxamide
- N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide
- 4-(methylsulfonyl)phenylisoxazole
Uniqueness
5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide is unique due to the presence of both the methyl and methylsulfonyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Biological Activity
5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications, supported by relevant data and findings from various studies.
Synthesis
The synthesis of this compound typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method includes the reaction of 4-(methylsulfonyl)benzohydrazide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often involve refluxing in solvents such as ethanol or methanol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator by binding to active sites or receptor binding sites. The exact pathways depend on the biological context but often involve modulation of key signaling pathways related to inflammation and cancer progression .
Anticancer Potential
Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant anticancer properties. A study evaluating similar compounds demonstrated that they inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis and necrosis. For instance, one derivative showed an IC50 value of 2.5 μg/mL against colon cancer cells, indicating strong cytotoxicity .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory activities. Isoxazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, potentially making them useful in treating conditions like arthritis and other inflammatory diseases .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as solubility, stability, and metabolic pathways significantly influence its bioavailability. Research indicates that modifications in the chemical structure can enhance these properties, leading to improved efficacy in biological systems .
Case Studies and Research Findings
Study | Findings | IC50 Values |
---|---|---|
Study on N-phenyl-5-carboxamidyl isoxazoles | Compound showed selective anticancer activity against colon cancer cells | 2.5 μg/mL |
Evaluation of isoxazole derivatives | Induced apoptosis in cancer cell lines through JAK3/STAT3 pathway inhibition | Not specified |
Pharmacological assessment | Demonstrated anti-inflammatory effects by inhibiting cytokine production | Not specified |
Properties
IUPAC Name |
5-methyl-N-(4-methylsulfonylphenyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-7-11(14-18-8)12(15)13-9-3-5-10(6-4-9)19(2,16)17/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQXOAIEIBJFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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